3-(Dimethylamino)-4-fluorobenzoic acid
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Overview
Description
3-(Dimethylamino)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom and the dimethylamino group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(Dimethylamino)-4-fluorobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)benzoic acid: Lacks the fluorine atom, which affects its chemical properties and reactivity.
4-Fluorobenzoic acid: Does not have the dimethylamino group, resulting in different biological activities and applications.
3-(Dimethylamino)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
3-(Dimethylamino)-4-fluorobenzoic acid is unique due to the presence of both the dimethylamino group and the fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry. The fluorine atom enhances the compound’s stability and reactivity, while the dimethylamino group contributes to its biological activity .
Properties
Molecular Formula |
C9H10FNO2 |
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Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-(dimethylamino)-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
JIBAACBELSMOAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C(=O)O)F |
Origin of Product |
United States |
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